molecular formula C13H15F3N2O2S B6750661 1-[4-(Trifluoromethylsulfinyl)phenyl]piperidine-3-carboxamide

1-[4-(Trifluoromethylsulfinyl)phenyl]piperidine-3-carboxamide

Cat. No.: B6750661
M. Wt: 320.33 g/mol
InChI Key: HQOZITXRHFFHSS-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethylsulfinyl)phenyl]piperidine-3-carboxamide is a chemical compound that features a trifluoromethylsulfinyl group attached to a phenyl ring, which is further connected to a piperidine ring bearing a carboxamide group

Properties

IUPAC Name

1-[4-(trifluoromethylsulfinyl)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2S/c14-13(15,16)21(20)11-5-3-10(4-6-11)18-7-1-2-9(8-18)12(17)19/h3-6,9H,1-2,7-8H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOZITXRHFFHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)S(=O)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Trifluoromethylsulfinyl)phenyl]piperidine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethylsulfinyl)benzene, which can be obtained through the trifluoromethylation of benzene derivatives.

    Formation of Piperidine Ring: The piperidine ring is synthesized separately, often starting from pyridine or other nitrogen-containing precursors.

    Coupling Reaction: The 4-(trifluoromethylsulfinyl)benzene is then coupled with the piperidine derivative under specific reaction conditions to form the desired compound.

    Final Steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(Trifluoromethylsulfinyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to amine derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecular architectures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(Trifluoromethylsulfinyl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Agrochemicals: The compound’s stability and reactivity make it a candidate for developing new pesticides and herbicides.

    Materials Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethylsulfinyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethylsulfinyl group can enhance binding affinity to enzymes and receptors, while the piperidine ring provides structural rigidity. The carboxamide group may participate in hydrogen bonding, further stabilizing interactions with biological molecules. These combined effects can modulate various biochemical pathways, leading to desired therapeutic or pesticidal outcomes.

Comparison with Similar Compounds

1-[4-(Trifluoromethylsulfinyl)phenyl]piperidine-3-carboxamide can be compared with other compounds such as:

    1-[4-(Trifluoromethyl)phenyl]piperidine-3-carboxamide: Lacks the sulfinyl group, which may result in different reactivity and binding properties.

    1-[4-(Trifluoromethylsulfonyl)phenyl]piperidine-3-carboxamide: Contains a sulfonyl group instead of a sulfinyl group, potentially altering its chemical stability and biological activity.

    1-[4-(Methylsulfinyl)phenyl]piperidine-3-carboxamide: The absence of fluorine atoms can significantly impact its lipophilicity and interaction with biological targets.

The uniqueness of this compound lies in its trifluoromethylsulfinyl group, which imparts distinct chemical and biological properties compared to its analogs.

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